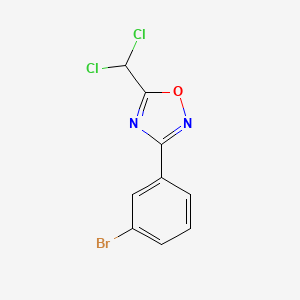

3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole

説明

特性

IUPAC Name |

3-(3-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2O/c10-6-3-1-2-5(4-6)8-13-9(7(11)12)15-14-8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYMXVAWQFRCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674942 | |

| Record name | 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-54-7 | |

| Record name | 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with dichloromethyl methyl ketone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The dichloromethyl group can be oxidized or reduced under appropriate conditions.

Cycloaddition Reactions: The oxadiazole ring can participate in [3+2] cycloaddition reactions with various dipolarophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Cycloaddition Reactions: These reactions often require catalysts such as copper(I) iodide (CuI) and are carried out under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or carboxylic acids, depending on the extent of oxidation or reduction.

Cycloaddition Reactions:

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHBrClNO

- Molecular Weight : 308.0 g/mol

- CAS Number : 1150164-54-7

The compound features a unique oxadiazole ring structure, which contributes to its biological activity and chemical reactivity.

Medicinal Chemistry

3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole has been investigated for its potential as an antibacterial and antifungal agent. The presence of halogen substituents enhances its biological activity, making it a candidate for developing new pharmaceuticals.

Case Study :

A study demonstrated that derivatives of oxadiazoles exhibit significant antibacterial properties against resistant strains of bacteria. The compound's ability to inhibit bacterial cell wall synthesis was highlighted, suggesting its use in antibiotic formulations .

Agricultural Chemistry

The compound has shown promise as a pesticide or herbicide due to its ability to disrupt biological processes in pests. Research indicates that oxadiazole derivatives can act as effective fungicides.

Case Study :

In agricultural trials, formulations containing this compound demonstrated high efficacy against common fungal pathogens affecting crops. The compound's mode of action involves inhibiting the biosynthesis of ergosterol, crucial for fungal cell membrane integrity .

Material Science

The compound's unique chemical structure allows it to be used in the development of novel materials with specific properties. Its incorporation into polymers has been studied for applications in electronics and photonics.

Research Findings :

Recent investigations revealed that incorporating this compound into polymer matrices improves thermal stability and mechanical properties. This enhancement makes it suitable for applications in high-performance materials.

Data Table: Summary of Applications

作用機序

The mechanism of action of 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain targets, while the dichloromethyl group can modulate the compound’s reactivity and stability.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparison of key analogs:

Note: Direct data on the target compound is absent in the evidence; properties are inferred from analogs.

- Substituent Position and Halogen Effects: Bromine at the meta position (3-bromophenyl) may enhance binding to hydrophobic enzyme pockets compared to para-substituted analogs (e.g., 4-bromophenyl in ).

Biological Activity Trends :

- MAO Inhibition : Dichlorophenyl and indole substituents (e.g., ) enhance selectivity for MAO-B, critical in neurodegenerative disease therapy.

- Antimicrobial Activity : Chloromethyl or bromophenyl groups correlate with Gram-positive bacterial inhibition .

- Insecticidal Activity : Dichloromethyl and trifluoromethyl groups (e.g., ) improve lethality against pests like Plutella xylostella.

Physicochemical Properties

- Lipophilicity : The dichloromethyl group increases logP compared to methyl (e.g., 3.8 vs. 2.5 for methyl analog ), enhancing membrane permeability.

- Thermal Stability : Oxadiazoles with halogenated aryl groups (e.g., bromophenyl) exhibit higher melting points (>150°C) due to crystal packing efficiency .

生物活性

3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has been of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its potential applications in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a bromophenyl group and dichloromethyl substituents, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrCl₂N₂O |

| Molecular Weight | 307.96 g/mol |

| CAS Number | 1133116-19-4 |

| SMILES | C(c1ncnc1)=C(c2cc(Br)ccc2)C(Cl)Cl |

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. Compounds within this class have been shown to induce apoptosis in various cancer cell lines. For instance, studies on related oxadiazole compounds demonstrate their effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231, with mechanisms involving the activation of apoptotic pathways through caspase activation and p53 expression modulation .

Case Study: Anticancer Mechanism

- Compound : this compound

- Cell Lines Tested : MCF-7 and MDA-MB-231

- Mechanism : Induction of apoptosis via caspase activation

- Results : Significant reduction in cell viability observed at varying concentrations.

Antimicrobial Activity

1,2,4-Oxadiazole derivatives are also recognized for their antimicrobial properties. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Table: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Type | Target Pathogen | Activity Level |

|---|---|---|

| 1,2,4-Oxadiazoles | Staphylococcus aureus | Moderate to High |

| 1,2,4-Oxadiazoles | E. coli | High |

| 1,2,4-Oxadiazoles | Candida albicans | Moderate |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit deacetylases such as SIRT2, which play a crucial role in cancer cell proliferation.

- DNA Interaction : The compound may also intercalate with DNA or RNA structures, leading to disruptions in replication and transcription processes.

Q & A

Q. What is the optimized synthetic route for 3-(3-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole, and how can reaction yields be improved?

Answer: The synthesis typically involves cyclization of amidoxime intermediates with activated carboxylic acid derivatives. Key steps include:

- Precursor Preparation : React 3-bromobenzonitrile with hydroxylamine to form amidoxime.

- Cyclization : Use trichloroacetic anhydride or dichloroacetyl chloride under reflux in anhydrous solvents (e.g., DMF or acetonitrile) to form the oxadiazole ring .

- Purification : Silica gel column chromatography with gradient elution (hexane:ethyl acetate) improves purity (≥95%) .

- Yield Optimization : Adjust solvent polarity (e.g., ethanol increases dehalogenation efficiency from 67% to 91% in analogous reactions) and catalyst selection (e.g., Cs₂CO₃ vs. NaH) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl protons at δ 7.4–8.1 ppm; dichloromethyl at δ 4.8–5.2 ppm) .

- HRMS : Exact mass (theoretical m/z for C₉H₆BrCl₂N₂O: 322.8987) validates molecular composition .

- SFC/Chiral HPLC : Assess enantiopurity if stereocenters are present (e.g., 97% ee reported for similar oxadiazoles) .

- Elemental Analysis : Ensures <1% impurity for Br and Cl content .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

- Substituent Effects : Replace the dichloromethyl group with trifluoromethyl (electron-withdrawing) or alkyl chains (lipophilic) to modulate metabolic stability .

- Phenyl Ring Modifications : Introduce electron-deficient groups (e.g., nitro, cyano) at the 3-bromophenyl position to enhance target binding (e.g., IC₅₀ improved from 9.1 µM to submicromolar in analogous inhibitors) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like TIP47 (apoptosis inducer) or FXR/PXR (nuclear receptors) .

Q. How should contradictory bioactivity data across cell lines be resolved?

Answer:

- Cell Line Panels : Test against diverse cancer lines (e.g., NCI-60) to identify selectivity patterns (e.g., breast cancer T47D vs. colorectal HCT116) .

- Target Validation : Use photoaffinity labeling (e.g., biotinylated probes) or CRISPR knockout to confirm molecular targets (e.g., TIP47 in apoptosis) .

- Mechanistic Profiling : Compare caspase activation (flow cytometry) and cell cycle arrest (PI staining) to differentiate on-target vs. off-target effects .

Q. What methodologies are recommended for in vivo pharmacokinetic and toxicity evaluation?

Answer:

- Dosing : Administer orally (10–50 mg/kg) in MX-1 xenograft models; monitor plasma levels via LC-MS/MS .

- Metabolite Identification : Use hepatocyte microsomes to assess CYP-mediated oxidation (e.g., dichloromethyl → COOH metabolite) .

- Toxicity Screens : Conduct acute toxicity (OECD 423) and hERG inhibition assays (patch-clamp) to prioritize candidates .

Q. How can mechanistic studies elucidate the compound’s mode of action?

Answer:

- Target Deconvolution : Combine affinity chromatography (bait: recombinant proteins) with mass spectrometry .

- Pathway Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., p53, MAPK) .

- Inhibitor Co-treatment : Use small-molecule probes (e.g., Z-VAD-FMK for caspases) to confirm apoptotic mechanisms .

Q. What strategies mitigate instability of the dichloromethyl group under physiological conditions?

Answer:

- Prodrug Design : Mask the dichloromethyl as a phosphate ester to enhance aqueous solubility and reduce hydrolysis .

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the dichloromethyl to sterically hinder nucleophilic attack .

- Stability Assays : Monitor degradation in PBS (pH 7.4) and liver microsomes; optimize via QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。